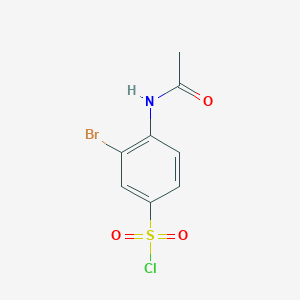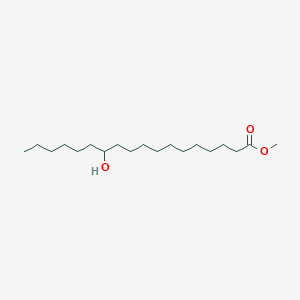![molecular formula C14H16N6O B110974 6-amino-4-(1-etil-3-metil-1H-pirazol-4-il)-3-metil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo CAS No. 1006326-38-0](/img/structure/B110974.png)
6-amino-4-(1-etil-3-metil-1H-pirazol-4-il)-3-metil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C14H16N6O and its molecular weight is 284.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antibacterianas
Este compuesto exhibe propiedades antibacterianas potenciales debido a su porción de imidazol, que se sabe que interfiere con la síntesis de las paredes celulares bacterianas y el ADN. Puede ser particularmente efectivo contra cepas resistentes a los medicamentos, proporcionando una nueva vía para tratar infecciones que no responden a los antibióticos tradicionales .
Actividad Antim tuberculosa
La estructura de este compuesto sugiere que podría ser efectivo para combatir Mycobacterium tuberculosis, la bacteria responsable de la tuberculosis. La investigación indica que estructuras similares han mostrado una potente actividad antim tuberculosa, que podría explorarse más a fondo con este compuesto .
Propiedades Antiinflamatorias
Se ha informado que los compuestos con un anillo de imidazol, como este, exhiben efectos antiinflamatorios. Esto podría ser beneficioso en el desarrollo de nuevos medicamentos para enfermedades inflamatorias crónicas .
Potencial Antitumoral
La presencia de la porción de pirazol en la estructura de este compuesto está asociada con actividades antitumorales. Podría utilizarse en la síntesis de fármacos dirigidos a diversas formas de cáncer, inhibiendo potencialmente el crecimiento y la proliferación tumoral .
Efectos Antidiabéticos
La investigación sobre derivados de imidazol ha demostrado que pueden desempeñar un papel en el manejo de la diabetes al influir en los niveles de azúcar en la sangre. Este compuesto podría contribuir al desarrollo de nuevos medicamentos antidiabéticos .
Usos Antivirales
Dada la amplia gama de actividades biológicas de los compuestos que contienen imidazol, existe la posibilidad de que este compuesto pueda tener aplicaciones antivirales. Podría inhibir la replicación de los virus o interferir con su capacidad para infectar las células huésped .
Propiedades Antioxidantes
La estructura del compuesto sugiere que podría tener propiedades antioxidantes, ayudando a neutralizar los radicales libres y reducir el estrés oxidativo, que está relacionado con diversas enfermedades crónicas .
Actividad Antiparasitaria
Los compuestos con estructuras similares se han utilizado en el tratamiento de infecciones parasitarias. Este compuesto podría explorarse por su eficacia contra enfermedades causadas por parásitos, como la leishmaniasis y la malaria .
Propiedades
IUPAC Name |
6-amino-4-(1-ethyl-3-methylpyrazol-4-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-4-20-6-10(7(2)19-20)12-9(5-15)13(16)21-14-11(12)8(3)17-18-14/h6,12H,4,16H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOFDJPUGZLHGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2C(=C(OC3=NNC(=C23)C)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)











